An In-depth Technical Guide on the Synthesis and Characterization of C18H16BrFN2OS: A Proposed Pathway for a Novel Thiazole Derivative
An In-depth Technical Guide on the Synthesis and Characterization of C18H16BrFN2OS: A Proposed Pathway for a Novel Thiazole Derivative
Disclaimer: The specific chemical entity C18H16BrFN2OS is not well-documented in publicly available scientific literature. This guide, therefore, presents a proposed synthesis pathway and characterization for a plausible isomer, N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide (C17H12BrFN2O2S) , a closely related molecule. The methodologies described are based on established chemical principles and published data for analogous compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This guide details a multi-step synthesis of a novel N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivative, a structure designed to incorporate key pharmacophores known to contribute to biological activity. The synthesis pathway involves the construction of a central 2-aminothiazole ring followed by N-acylation.
Proposed Synthesis Pathway
The proposed synthetic route to N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a four-step process commencing with commercially available starting materials. The overall workflow is depicted below.
Caption: Proposed multi-step synthesis pathway.
Step 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
The initial step involves the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. This reaction proceeds by the condensation of an α-haloketone with a thioamide. In this proposed synthesis, 4-bromoacetophenone is first brominated in situ or used as a starting α-bromoketone, which then reacts with thiourea.
Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
The synthesized 2-aminothiazole derivative undergoes N-acylation with chloroacetyl chloride. This reaction introduces a reactive handle for the subsequent introduction of the fluorophenoxy moiety.
Step 3: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide
The final step is a Williamson ether synthesis, where the chloroacetamide intermediate reacts with 4-fluorophenol in the presence of a weak base to yield the target compound.
Experimental Protocols
Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
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Materials: 4-Bromoacetophenone, Thiourea, Iodine, Ethanol.
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Procedure:
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To a solution of 4-bromoacetophenone (1.99 g, 10 mmol) in ethanol (50 mL), add thiourea (0.76 g, 10 mmol).
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To this mixture, add iodine (2.54 g, 10 mmol) portion-wise with stirring.
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The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, the mixture is cooled to room temperature and the solid product is filtered.
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The crude product is washed with a cold sodium thiosulfate solution to remove unreacted iodine, followed by a wash with cold ethanol.
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The solid is then recrystallized from ethanol to afford pure 2-amino-4-(4-bromophenyl)thiazole.
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Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
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Materials: 2-Amino-4-(4-bromophenyl)thiazole, Chloroacetyl chloride, Pyridine, Dichloromethane (DCM).
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Procedure:
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Dissolve 2-amino-4-(4-bromophenyl)thiazole (2.56 g, 10 mmol) in dry DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
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Add pyridine (0.87 mL, 11 mmol) to the solution.
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Slowly add chloroacetyl chloride (0.84 mL, 10.5 mmol) dropwise to the cooled solution with constant stirring.
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After the addition is complete, the reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 3-4 hours.
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The reaction mixture is then washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
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Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide
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Materials: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, 4-Fluorophenol, Potassium carbonate, Acetone.
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Procedure:
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In a round-bottom flask, dissolve N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (3.32 g, 10 mmol) in acetone (50 mL).
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Add 4-fluorophenol (1.12 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) to the solution.
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The reaction mixture is refluxed for 8-12 hours, with monitoring by TLC.
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After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.
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The residue is partitioned between water and ethyl acetate.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The resulting crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).
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Characterization Data
The following table summarizes the expected characterization data for the proposed final product, based on typical values for similar compounds found in the literature.
| Analysis | Expected Data |
| Molecular Formula | C17H12BrFN2O2S |
| Molecular Weight | 407.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 150-200 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.5-11.5 (s, 1H, -NH-), 7.5-8.0 (m, 5H, Ar-H), 7.0-7.4 (m, 4H, Ar-H), 5.0 (s, 2H, -O-CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168-170 (C=O), 155-160 (C-F), 150-155 (thiazole C), 115-135 (Ar-C), 65-70 (-O-CH₂-) |
| IR (KBr, cm⁻¹) | ν: 3200-3300 (N-H stretch), 1680-1700 (C=O stretch), 1500-1600 (C=C stretch), 1200-1250 (C-O stretch), 1000-1100 (C-F stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 407.9 [M+H]⁺, 409.9 [M+H+2]⁺ (characteristic isotopic pattern for Bromine) |
Biological Activity Context
While there is no specific biological data for the proposed molecule, the structural motifs present suggest potential pharmacological activities. Thiazole derivatives are known to exhibit a broad spectrum of activities.
Caption: Biological activities of related thiazole compounds.
The presence of the 4-bromophenyl group is also common in bioactive molecules, often enhancing their activity. The 4-fluorophenoxy moiety can influence the pharmacokinetic properties of the molecule, such as its lipophilicity and metabolic stability. Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological profile of this novel compound.
Conclusion
This technical guide provides a comprehensive overview of a proposed synthesis pathway and expected characterization for a novel thiazole derivative, N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide. The detailed experimental protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery who are interested in the synthesis and evaluation of new heterocyclic compounds. The described methodologies are robust and can be adapted for the synthesis of a library of related derivatives for structure-activity relationship (SAR) studies.
